molecular formula C10H13BrFNO B1376361 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine CAS No. 944279-21-4

2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine

Cat. No.: B1376361
CAS No.: 944279-21-4
M. Wt: 262.12 g/mol
InChI Key: ONTAKSUFPNBMBN-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylethanamine is an organic compound that features a bromine and fluorine atom attached to a phenoxy group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-fluorophenol.

    Ether Formation: The phenol group is reacted with an appropriate alkylating agent to form the phenoxy ether.

    Amine Introduction: The phenoxy ether is then reacted with N,N-dimethylethanamine under suitable conditions to introduce the ethanamine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: The phenoxy group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Oxidized products may include nitroso or nitro derivatives.

    Reduction: Reduced products may include amine derivatives with altered oxidation states.

Scientific Research Applications

2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylethanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study receptor interactions and signaling pathways.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorophenol: A precursor in the synthesis of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine.

    2-Fluoro-4-bromophenol: Another isomer with similar reactivity.

    4-Bromo-2-fluoroanisole: A related compound with a methoxy group instead of an ethanamine moiety.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. The combination of the phenoxy and ethanamine groups also provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTAKSUFPNBMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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